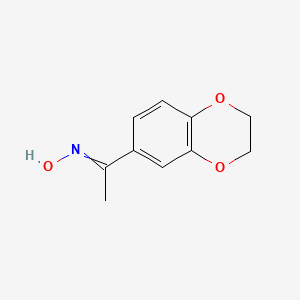

6-Acetyl-1,4-benzodioxane oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H11NO3/c1-7(11-12)8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6,12H,4-5H2,1H3 |

InChI Key |

OVZBNCGFDLVCLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)OCCO2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern AnalysisMass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This analysis would have confirmed the molecular formula of 6-Acetyl-1,4-benzodioxane oxime and offered insights into its structural components through the observation of fragment ions.

While data exists for the precursor, 6-Acetyl-1,4-benzodioxane, and other related benzodioxane derivatives, the specific spectral data for its oxime derivative remains unavailable in the searched scientific databases. The synthesis of this oxime from the corresponding ketone is a standard chemical transformation; however, without published characterization data, a detailed analysis as per the requested outline cannot be provided at this time.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. In the context of this compound, this technique would provide critical data for its structural confirmation.

Detailed research findings from comprehensive literature searches indicate a lack of specific high-resolution ESI-MS data for this compound. However, the utility of this technique has been demonstrated for a wide range of related 1,4-benzodioxane (B1196944) derivatives. For instance, studies on various 1,4-benzodioxane-6-carboxylic acid amide analogs have utilized high-resolution ESI-MS to confirm the structures of the synthesized compounds. scirp.orgscirp.org In these cases, the measured mass-to-charge ratio (m/z) values are typically compared to the calculated values for the expected chemical formulas, with high accuracy confirming the identity of the compounds. scirp.orgscirp.org

For the precursor molecule, 6-Acetyl-1,4-benzodioxane, the molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol . The formation of the oxime introduces a nitrogen atom and an additional hydrogen atom while removing an oxygen atom from the acetyl group, leading to the chemical formula C₁₀H₁₁NO₂ for this compound, with a predicted molecular weight of approximately 193.21 g/mol . An ESI-MS analysis would be expected to show a prominent ion corresponding to this molecular weight, likely as the protonated molecule [M+H]⁺ at m/z 194.0817.

Table 1: Predicted ESI-MS Data for this compound

| Compound Name | Chemical Formula | Predicted Exact Mass [M] | Predicted m/z for [M+H]⁺ |

| This compound | C₁₀H₁₁NO₂ | 193.0790 | 194.0868 |

Note: The data in this table is predicted and has not been experimentally verified from the searched literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

A thorough review of the available scientific literature did not yield any specific X-ray crystallographic data for this compound or its direct derivatives. The synthesis of oximes from ketones is a well-established reaction in organic chemistry. arpgweb.comnih.gov However, the detailed structural analysis by X-ray diffraction for this particular oxime does not appear to have been published.

Had such data been available, it would have definitively established the stereochemistry of the oxime, specifically whether the hydroxyl group is syn or anti to the benzodioxane ring system. This is a critical detail in understanding the molecule's shape and potential interactions. Furthermore, the crystallographic data would reveal intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which govern the crystal packing.

For context, while data for the target oxime is unavailable, the precursor ketone, 6-Acetyl-1,4-benzodioxane, is a solid with a reported melting point between 80-82 °C. cookechem.comsigmaaldrich.com This suggests that it forms a stable crystal lattice suitable for X-ray diffraction studies.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular properties.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 6-Acetyl-1,4-benzodioxane oxime, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves optimizing the molecular structure to find the lowest energy conformation. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. authenticus.pt The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can then be compared with experimental results to confirm the identity and structure of a synthesized compound. For this compound, DFT calculations can predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are highly valuable. authenticus.pt By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This predicted spectrum is a powerful tool for assigning peaks in an experimental spectrum and verifying the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the simulation of an infrared (IR) and Raman spectrum. authenticus.pt These calculations not only help in the assignment of experimental spectral bands to specific molecular vibrations (e.g., C=N stretching of the oxime, C=O stretching of the acetyl group) but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

The enthalpy of formation is a critical thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. A combined experimental and computational approach has been successfully used to determine the gas-phase standard molar enthalpies of formation for various 6-substituted 1,4-benzodioxan derivatives. mdpi.com

This established methodology involves:

Experimental Measurement: Using techniques like static bomb calorimetry to measure the energy of combustion and Calvet microcalorimetry to determine the enthalpy of vaporization or sublimation. mdpi.com

Computational Calculation: Employing high-level DFT calculations to compute the gas-phase enthalpies of formation. To improve accuracy, these calculations are often performed using isodesmic or homodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. mdpi.com

While specific studies on this compound are not present in the cited literature, this robust methodology could be directly applied to determine its enthalpy of formation. A hypothetical data table illustrating the results from such a study is presented below.

| Property | Method | Hypothetical Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | DFT (Isodesmic Reactions) | -150.5 ± 5.0 |

| Standard Molar Enthalpy of Vaporization/Sublimation (298.15 K) | Calvet Microcalorimetry | 95.2 ± 1.0 |

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | Derived from gas and vaporization data | -245.7 ± 5.1 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from such a study.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive. Molecular mechanics and dynamics offer a less demanding alternative for studying large systems or for exploring the conformational landscape of a molecule.

The structure of this compound contains several rotatable bonds and the potential for stereoisomerism, leading to multiple possible conformations and isomers. Specifically, the oxime group can exist as two different geometric isomers, (E) and (Z), which can have significantly different stabilities and properties.

Molecular mechanics force fields could be used to perform a conformational search to identify the low-energy conformers for both the (E) and (Z) isomers. The relative energies of these stable conformers can be calculated to predict which isomer is more stable and what the most likely shape of the molecule is. For more accurate energy rankings, the geometries found with molecular mechanics can be further optimized using DFT.

Reactivity Prediction and Mechanistic Modeling

Theoretical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. For this compound, analyzing the output of quantum chemical calculations can provide insights into its reactivity.

Key parameters include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. authenticus.pt

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. authenticus.pt It can identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other reagents.

Computational Assessment of Reaction Pathways for Oxime Formation

The formation of this compound from its corresponding ketone, 6-Acetyl-1,4-benzodioxane, and hydroxylamine (B1172632) is a classic nucleophilic addition-elimination reaction. Computational studies on analogous systems, such as the reaction between a generic ketone and hydroxylamine, provide a detailed picture of the reaction pathway. ic.ac.ukyoutube.com The mechanism involves two main stages: the initial nucleophilic addition to form a tetrahedral intermediate, followed by dehydration to yield the final oxime product. youtube.comchemtube3d.com

Quantum mechanical calculations have been employed to scrutinize the initial step of this reaction. ic.ac.uk A key question addressed by these studies is which atom of the hydroxylamine, the nitrogen or the oxygen, acts as the primary nucleophile. It is well-established through computational modeling that the nitrogen atom is the more potent nucleophile. This is attributed to nitrogen's lower electronegativity compared to oxygen, which results in its lone pair of electrons being less tightly held and more available for bond formation. ic.ac.uk Furthermore, the nitrogen in hydroxylamine is considered a "super-nucleophile" due to the α-effect, where the adjacent oxygen's lone pairs destabilize the nitrogen lone pair, increasing its energy and reactivity. ic.ac.uk

The reaction pathway can proceed through either a stepwise or a concerted mechanism. The stepwise pathway, often depicted in textbooks, involves the initial formation of a bond between the nucleophilic nitrogen and the carbonyl carbon, creating a zwitterionic tetrahedral intermediate, followed by a series of proton transfers, often mediated by solvent molecules. youtube.com However, computational models that include solvent molecules (e.g., water) suggest that a concerted mechanism involving a cyclic transition state is often more energetically favorable. ic.ac.uk In such a model, the N-C bond formation occurs concurrently with proton transfers, avoiding the build-up of significant charge separation. ic.ac.uk

| Reaction Step | Description | Key Computational Insights | Relevant Species |

|---|---|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 6-Acetyl-1,4-benzodioxane. | Nitrogen is the superior nucleophile over oxygen due to lower electronegativity and the α-effect. ic.ac.uk The transition state can be stabilized by solvent molecules. | 6-Acetyl-1,4-benzodioxane, Hydroxylamine |

| 2. Tetrahedral Intermediate Formation | A transient sp3-hybridized carbon intermediate is formed. | A concerted, cyclic mechanism involving proton transfers is often energetically favored over a simple stepwise pathway, minimizing charge separation. ic.ac.uk | Tetrahedral Adduct |

| 3. Dehydration | Elimination of a water molecule to form the C=N double bond. | This step requires protonation of the hydroxyl group to turn it into a good leaving group (water). youtube.com The lone pair on the nitrogen pushes down to form the π-bond, expelling water. youtube.com | Protonated Intermediate |

| 4. Product Formation | Formation of the final this compound. | A mixture of (E) and (Z) isomers is typically formed, with the (E) isomer generally being the thermodynamically more stable product for aromatic ketoximes. chemtube3d.commisuratau.edu.ly | (E)- and (Z)-6-Acetyl-1,4-benzodioxane oxime |

Theoretical Studies of Derivatization Reactions

The oxime functional group in this compound is a versatile synthetic handle, enabling a variety of derivatization reactions. Theoretical studies of oxime reactivity reveal multiple pathways for transformation, primarily involving reactions at the C=N double bond or the N-O bond. nsf.gov These transformations allow for the synthesis of diverse molecular scaffolds. nih.gov

Reduction to Amines: One of the most common derivatization reactions is the reduction of the oxime to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. byjus.com This transformation converts the C=N bond to a C-N single bond, yielding 1-(2,3-dihydrobenzo[b] ic.ac.ukmisuratau.edu.lydioxin-6-yl)ethanamine.

Beckmann Rearrangement: Under acidic conditions (e.g., using trifluoroacetic acid), ketoximes can undergo the Beckmann rearrangement to form N-substituted amides. unive.it For this compound, this would involve the migration of the aryl or methyl group to the electron-deficient nitrogen atom, yielding the corresponding acetanilide (B955) derivative. Computational studies suggest this reaction can proceed via an organocatalyzed path involving the formation of an oxime ester intermediate. unive.it

O-Alkylation and O-Acylation: The hydroxyl group of the oxime is nucleophilic and can be readily derivatized. Reaction with alkylating agents or acid chlorides/anhydrides yields oxime ethers and oxime esters, respectively. nsf.govarpgweb.com These derivatives are important in their own right and have been studied for various biological activities. nih.govarpgweb.com

N-O Bond Fragmentation: More recent theoretical and experimental work has focused on the reactivity of the oxime N-O bond. nsf.gov This bond can be fragmented using transition metal catalysis or photochemistry to generate highly reactive iminyl radicals. These radicals can then participate in a range of subsequent reactions, such as cyclizations or additions to alkenes, providing access to complex nitrogen-containing heterocycles. nsf.gov

| Reaction Type | Reagents/Conditions | Product Class | Theoretical Basis |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Pd, Pt) | Primary Amine | Reduction of the C=N double bond. byjus.com |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅, TFA) | N-Substituted Amide | Acid-catalyzed rearrangement involving migration of a group to an electron-deficient nitrogen. unive.it |

| O-Acylation | Acid chloride or anhydride (B1165640) (e.g., Terphthaloyl chloride) | Oxime Ester | Nucleophilic attack of the oxime oxygen on the acylating agent. arpgweb.com |

| O-Alkylation | Alkyl halide in the presence of a base | Oxime Ether | SN2 reaction on the alkyl halide by the oximate anion. nsf.gov |

| N-O Bond Fragmentation | Photocatalysis or Transition Metal (e.g., Cu, Ce) | Iminyl Radical Intermediate | Single Electron Transfer (SET) or oxidative addition into the N-O bond, leading to versatile radical intermediates for further synthesis. nsf.gov |

In Silico Structure-Activity Relationship (SAR) and Molecular Docking Studies

Ligand-Protein Interaction Profiling (e.g., α1-adrenoreceptor, enzyme active sites)

The 1,4-benzodioxane (B1196944) moiety is a well-established scaffold in medicinal chemistry, notably for its role in antagonists of α1-adrenergic receptors (α1-ARs). nih.govscirp.org Compounds like Doxazosin feature this core structure and are used clinically for hypertension and benign prostatic hyperplasia. scirp.org Therefore, it is highly probable that this compound and its derivatives would also interact with α1-ARs.

Molecular docking simulations are a powerful tool to predict and analyze the binding of ligands like this compound to protein targets. While specific docking studies for this exact oxime are not prevalent in the literature, analyses of structurally related 1,4-benzodioxane antagonists binding to α1-AR models provide a clear rationale for its potential interactions. mdpi.com The binding site of α1-ARs is located within the transmembrane helical bundle, and key interactions typically involve a combination of hydrogen bonding and hydrophobic contacts. mdpi.com

For this compound, the following interactions with an α1-AR binding pocket can be hypothesized:

Hydrogen Bonding: The two ether oxygen atoms of the 1,4-benzodioxane ring are critical pharmacophoric features, often acting as hydrogen bond acceptors with residues like serine or threonine in the transmembrane helices. The oxime group (-C=N-OH) introduces additional hydrogen bonding capacity, with the oxygen able to accept a hydrogen bond and the hydroxyl proton able to act as a hydrogen bond donor. This could form key interactions with polar residues such as aspartate or asparagine in the binding site.

Aromatic and Hydrophobic Interactions: The benzene (B151609) ring of the benzodioxane moiety can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding pocket. The ethyl group of the acetyl-oxime side chain can also contribute to hydrophobic interactions.

Beyond α1-ARs, the 1,4-benzodioxane scaffold has been incorporated into inhibitors for other enzymes. For instance, 1,4-benzodioxan-substituted chalcones have been designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), where the benzodioxane ring occupies a hydrophobic region of the active site. nih.govresearchgate.net This demonstrates the versatility of the scaffold and suggests that this compound could be profiled against a range of enzyme active sites.

| Ligand Moiety | Potential Interaction Type | Potential Interacting Residues in α1-AR |

|---|---|---|

| 1,4-Dioxane (B91453) Ring Oxygens | Hydrogen Bond Acceptor | Ser, Thr, Asn |

| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Oxime Oxygen (-N-OH) | Hydrogen Bond Acceptor | Ser, Thr, Gln, Asn |

| Oxime Hydrogen (-N-OH) | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Methyl Group | Hydrophobic | Val, Leu, Ile, Ala |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Developing a QSAR model for this compound and its analogues as, for example, α1-adrenoreceptor antagonists, would be a systematic approach to guide the design of more potent and selective molecules. researchgate.net

The development of a robust QSAR model involves several key steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally determined biological activities (e.g., binding affinities, Ki, or IC50 values for the α1-AR) is required. This would include the parent compound, this compound, and a series of its derivatives with variations in different parts of the molecule.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). The resulting model's statistical significance and predictive power are then rigorously evaluated using internal and external validation techniques. researchgate.net

For α1-AR antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would favorably or unfavorably impact biological activity. Such models have highlighted that electrostatic and hydrophobic interactions are crucial for the binding of ligands to the α1A-AR subtype. researchgate.net A QSAR model for benzodioxane oximes would likely identify the importance of the electrostatic potential around the dioxane and oxime oxygens and the optimal size and hydrophobicity of substituents on the aromatic ring.

| Descriptor Class | Example Descriptors | Property Represented | Relevance to α1-AR Antagonism |

|---|---|---|---|

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | Electron distribution, polarizability, reactivity | Governs electrostatic and hydrogen bonding interactions with receptor residues. researchgate.net |

| Hydrophobic | LogP, Hydrophobic fields (CoMFA/CoMSIA) | Water/lipid partitioning | Crucial for entering the hydrophobic binding pocket within the transmembrane domain. researchgate.net |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Shape Indices, Steric fields | Size, shape, and bulk of the molecule | Ensures a proper fit within the receptor's binding site; steric clashes can reduce affinity. |

| Hydrogen Bonding | H-bond donor/acceptor counts, CoMSIA fields | Potential for forming hydrogen bonds | Defines key anchoring points to polar residues in the binding site. researchgate.net |

Chemical Reactivity, Derivatization, and Analog Synthesis

Transformations of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo several important chemical reactions.

Oximes can be hydrolyzed back to the corresponding ketone, in this case, 6-Acetyl-1,4-benzodioxane. This reaction is typically acid-catalyzed and proceeds by the addition of water to the carbon-nitrogen double bond, followed by elimination of hydroxylamine (B1172632). This process is essentially the reverse of the oxime formation.

The regeneration of the ketone is a crucial step in various synthetic strategies where the oxime is used as a protecting group for the ketone functionality. The stability of the 1,4-benzodioxane (B1196944) ring under these hydrolytic conditions is a key consideration for the successful application of this reaction.

The oxime functionality can be reduced to form the corresponding primary amine, 6-(1-aminoethyl)-1,4-benzodioxane. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and outcomes. Common reducing agents include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. This method is often clean and efficient.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid can also effect this reduction.

The resulting primary amine is a valuable intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and other nitrogen-containing compounds.

The hydroxyl group of the oxime is amenable to derivatization, most commonly through esterification or etherification.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of O-acyl oximes.

Etherification: Treatment with alkyl halides under basic conditions yields O-alkyl oximes.

These O-derivatized oximes can exhibit altered chemical and biological properties compared to the parent oxime. For instance, O-acylation can enhance the leaving group ability of the oxime nitrogen, facilitating Beckmann rearrangement under certain conditions.

Functionalization of the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane ring system, while relatively stable, can undergo functionalization through several reaction types. tsijournals.com The presence of the acetyl oxime group can influence the regioselectivity of these reactions.

The benzene (B151609) ring of the 1,4-benzodioxane system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The ether-type oxygen atoms of the dioxane ring are activating and ortho-, para-directing. wikipedia.org Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl halide/anhydride (B1165640) or alkyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

The position of substitution on the benzene ring is directed by the existing substituents. The ethylenedioxy group is an activating, ortho, para-director.

While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on the 1,4-benzodioxane ring if it is sufficiently activated by electron-withdrawing groups. rsc.orgresearchgate.net

Ring-opening of the 1,4-dioxane (B91453) ring can occur under harsh conditions, such as strong acid or base treatment, but it is generally a stable heterocyclic system. rsc.org

Synthesis of 6-Acetyl-1,4-benzodioxane Oxime Analogs

The synthesis of analogs of this compound can be approached through two primary strategies: modification of the existing functional groups (the acetyl and oxime moieties) or by synthesizing substituted 1,4-benzodioxane precursors that are then converted to their corresponding oximes.

Structural Modifications at the Acetyl and Oxime Positions

The synthesis of this compound begins with the preparation of the corresponding ketone, 6-acetyl-1,4-benzodioxane. This is achieved through a Friedel-Crafts acylation of 1,4-benzodioxane. The reaction of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a solvent like carbon disulfide, yields 6-acetyl-1,4-benzodioxane tsijournals.com.

Once the ketone is obtained, it can be converted to the oxime. The standard method for oximation involves the reaction of the ketone with hydroxylamine. This reaction is typically carried out by heating the ketone with hydroxylamine hydrochloride in a suitable solvent system, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. This condensation reaction results in the formation of this compound.

Further structural modifications can be performed at both the acetyl and oxime positions to generate a library of analogs.

Modifications at the Acetyl Group:

The acetyl group offers several avenues for chemical transformation prior to or after oximation. For instance, the carbonyl group can undergo reduction. Treatment with a reducing agent like sodium borohydride would convert the acetyl group to a 1-hydroxyethyl group.

Modifications at the Oxime Group:

The oxime functional group is also amenable to various derivatization reactions. The hydroxyl group of the oxime can be alkylated or acylated. For instance, O-acylation can be achieved by reacting the oxime with an acyl chloride in the presence of a base. This leads to the formation of O-acyloximes.

A summary of these potential modifications is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Modification Type |

| 1,4-Benzodioxane | Acetyl chloride, AlCl₃, CS₂ | 6-Acetyl-1,4-benzodioxane | Friedel-Crafts Acylation |

| 6-Acetyl-1,4-benzodioxane | Hydroxylamine hydrochloride, Pyridine, Heat | This compound | Oximation |

| This compound | Acyl chloride, Base | O-Acyl-6-acetyl-1,4-benzodioxane oxime | O-Acylation of Oxime |

Synthesis of Substituted 1,4-Benzodioxane Oxime Derivatives

An alternative approach to generating analogs involves the synthesis of substituted 1,4-benzodioxane rings followed by acetylation and oximation. The synthesis of various substituted 1,4-benzodioxane derivatives has been reported, often starting from substituted catechols or other appropriately functionalized benzene derivatives.

For example, a general route to substituted 1,4-benzodioxanes involves the reaction of a substituted catechol with 1,2-dihaloethane in the presence of a base. The resulting substituted 1,4-benzodioxane can then be subjected to Friedel-Crafts acylation. The position of acetylation on the aromatic ring will be directed by the nature and position of the existing substituents. Subsequent oximation of the resulting acetyl-substituted 1,4-benzodioxane would yield the desired oxime derivative.

While specific examples for a wide range of substituted 6-acetyl-1,4-benzodioxane oximes are not extensively detailed in the literature, the synthetic strategies are based on well-established chemical principles. For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs often starts from gallic acid, which is first converted to a disubstituted 1,4-benzodioxane derivative scirp.org. A similar strategy could be envisioned where a different starting material is used to introduce other substituents onto the benzodioxane ring before the introduction of the acetyl and oxime functionalities.

The following table outlines a general synthetic pathway for substituted 1,4-benzodioxane oxime derivatives.

| Starting Material (Example) | Reaction Sequence | Intermediate Product (Example) | Final Product (Example) |

| 4-Bromocatechol | 1. 1,2-Dibromoethane, Base2. Acetyl chloride, AlCl₃3. Hydroxylamine hydrochloride, Pyridine | 6-Acetyl-7-bromo-1,4-benzodioxane | 6-Acetyl-7-bromo-1,4-benzodioxane oxime |

| 4-Methylcatechol | 1. 1,2-Dibromoethane, Base2. Acetyl chloride, AlCl₃3. Hydroxylamine hydrochloride, Pyridine | 6-Acetyl-7-methyl-1,4-benzodioxane | 6-Acetyl-7-methyl-1,4-benzodioxane oxime |

Mechanistic Investigations of Molecular Interactions in Vitro and Theoretical Studies

Exploration of Molecular Target Engagement Mechanisms

Research into the specific molecular targets of 6-acetyl-1,4-benzodioxane oxime is an area of active investigation. Studies have begun to explore its interactions with key enzymes and receptors, providing initial insights into its potential biological activities.

Enzyme Inhibition Studies

While direct studies on this compound are limited, research into related molecular scaffolds provides context for potential activity. For instance, various derivatives of 2-phenyl-4H-chromone containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated as potential telomerase inhibitors. nih.gov Telomerase is a ribonucleoprotein crucial for maintaining telomere length and chromosomal integrity in highly proliferative cells, and its reactivation is a hallmark of the vast majority of primary tumors. nih.gov In these studies, several compounds demonstrated significant telomerase inhibitory activity, with some exhibiting IC50 values below 1 µM, which is more potent than the reference compound staurosporine. nih.gov The structure-activity relationship analyses indicated that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory activity. nih.gov

Interaction with Biological Pathways in Model Systems (Non-Mammalian)

Investigations into the effects of this compound and its structural relatives on biological pathways in non-mammalian models have provided valuable insights, particularly in the context of insect physiology.

Juvenile Hormone Signaling Inhibition in Insect Models

Juvenile hormone (JH) is a critical sesquiterpenoid hormone in insects that governs key processes such as metamorphosis, reproduction, and diapause. nih.gov A high titer of JH is necessary during larval stages to maintain juvenile characteristics and prevent premature metamorphosis. nih.gov Consequently, inhibitors of JH signaling are of interest as potential insect growth regulators. nih.gov

Research has identified a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates as potent anti-JH agents. nih.gov These compounds were evaluated for their ability to induce precocious metamorphosis in the silkworm, Bombyx mori. nih.gov A key finding was that the introduction of bulky alkyloxy substituents at the 7-position of the benzodioxan ring significantly enhanced anti-JH activity. nih.gov Specifically, ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate demonstrated the most potent activity, with a median-effective dose (ED50) of 41 ng/larva. nih.gov

Further mechanistic studies on a related compound, ethyl (E)-3-(4-{[7- (4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), revealed that it acts as a competitive inhibitor of JH. nih.gov In vitro reporter assays using a Bombyx mori cell line showed that EMBP suppressed the induction of a reporter gene by JH I in a concentration-dependent manner. nih.gov In vivo studies with silkworm larvae confirmed that EMBP specifically suppressed the expression of the JH-responsive gene, Krüppel homolog 1 (Kr-h1), without affecting the ecdysone-responsive gene, Broad-Complex (BRC). nih.gov These findings indicate that compounds based on the 1,4-benzodioxan scaffold can specifically target and inhibit the JH-mediated Kr-h1 signaling pathway, making them promising lead compounds for the development of novel insect growth regulators. nih.gov

Elucidation of Structure-Mechanism Relationships

The relationship between the chemical structure of 1,4-benzodioxane (B1196944) derivatives and their biological activity is a key area of research for understanding their mechanism of action and for the rational design of new, more potent, and selective compounds.

Correlating Structural Features with Specific In Vitro Interaction Profiles

Systematic modifications of the 1,4-benzodioxane scaffold have allowed for the elucidation of structure-activity relationships (SAR) and the correlation of specific structural features with in vitro biological activities.

In the context of anti-juvenile hormone activity, a study on a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates demonstrated a clear SAR. nih.gov The anti-JH activity, measured by the induction of precocious metamorphosis in Bombyx mori larvae, was found to be highly dependent on the substituent at the 7-position of the benzodioxan ring. nih.gov While a methoxy (B1213986) group at this position resulted in slight activity at high doses, the introduction of a bulkier benzyloxy group led to a dramatic increase in potency. nih.gov Conversely, replacing the benzyloxy group with a hydroxyl or a benzoyloxy group resulted in a loss of activity. nih.gov This indicates that a bulky alkyloxy group at the 7-position is a crucial structural requirement for high anti-JH activity in this class of compounds. nih.gov The most active compound, with a benzyloxy substituent, was also shown to have its anti-JH effects counteracted by a JH agonist, confirming its specific mode of action. nih.gov

Applications in Chemical Synthesis and Research Tools

Utility as a Synthetic Intermediate for Complex Molecules

The precursor to the oxime, 6-Acetyl-1,4-benzodioxane, is a known building block in organic synthesis. For instance, it can be used in the preparation of acetylenic alcohols. cookechem.com The conversion of the acetyl group to an oxime opens up new avenues for molecular elaboration. The oxime functionality is a versatile handle for a range of chemical transformations.

One of the primary reactions of oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This reaction would transform 6-Acetyl-1,4-benzodioxane oxime into the corresponding N-(1,4-benzodioxan-6-yl)acetamide. This amide could then be a precursor for various pharmaceuticals and other biologically active compounds, as the 1,4-benzodioxane (B1196944) moiety is a key structural feature in drugs like Doxazosin, used to treat hypertension. scirp.orgscirp.org

Furthermore, oximes can be readily reduced to primary amines. The resulting 1-(1,4-benzodioxan-6-yl)ethanamine would be a chiral building block, assuming an asymmetric reduction is performed, which could be incorporated into a wide array of complex molecules, including potential drug candidates. The 1,4-benzodioxane scaffold itself is found in numerous biologically active natural products and synthetic compounds. scirp.orgscirp.orgtsijournals.com

The synthesis of the parent ketone, 6-Acetyl-1,4-benzodioxane, can be achieved through a Friedel-Crafts acylation of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid like aluminum chloride. tsijournals.com The subsequent oximation to form this compound can be accomplished by reacting the ketone with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, a standard and high-yielding organic transformation. orgsyn.org

Role in the Development of Chemical Probes for Biological Systems

While direct studies on this compound as a chemical probe are not prominent in the literature, its structure suggests potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The 1,4-benzodioxane core is a known pharmacophore that interacts with various biological targets. scirp.orgscirp.orgtsijournals.com

The oxime functionality can be further derivatized to incorporate reporter groups such as fluorophores or affinity tags. For example, the oxime can undergo etherification or esterification to attach linkers connected to biotin (B1667282) for affinity purification studies or to a fluorescent dye for imaging applications. This would allow for the creation of probes to investigate the biological targets of 1,4-benzodioxane-containing ligands.

Moreover, oximes themselves can exhibit biological activity. nih.govencyclopedia.pub The specific activity of this compound would need to be experimentally determined, but its structural similarity to other biologically active benzodioxanes suggests it could be a starting point for the development of novel probes.

Potential as a Building Block for Functional Materials

The application of this compound as a building block for functional materials is an area ripe for exploration. The rigid 1,4-benzodioxane unit can impart desirable thermal and electronic properties to polymers and other materials.

The oxime group can participate in polymerization reactions. For example, it can be used to form polyoximes or can be incorporated into other polymer backbones through its reactive hydroxyl group. The resulting polymers could have interesting properties for applications in areas such as liquid crystals, organic electronics, or as specialty polymers with high thermal stability.

The ability to modify the oxime group also allows for the introduction of various functionalities onto a polymer chain, enabling the tuning of the material's properties for specific applications. While academic literature has not yet extensively explored this potential, the fundamental chemistry of oximes and the properties of the 1,4-benzodioxane ring system suggest that this compound could be a valuable monomer or cross-linking agent in materials science.

Future Directions and Unexplored Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of oximes from ketones, such as 6-acetyl-1,4-benzodioxane, typically results in a mixture of (E) and (Z) stereoisomers. researchgate.net The spatial arrangement of the hydroxyl group relative to the benzodioxane moiety can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Therefore, the development of novel stereoselective synthetic methods to selectively produce either the (E) or (Z) isomer of 6-acetyl-1,4-benzodioxane oxime is a critical area for future research.

Current methods for stereoselective oxime synthesis often involve specific catalytic systems or chiral auxiliaries. researchgate.net Future research could explore the use of various catalysts, such as Lewis acids or organocatalysts, to control the stereochemical outcome of the oximation reaction of 6-acetyl-1,4-benzodioxane. Additionally, investigating the influence of reaction conditions—including temperature, solvent, and pH—on the isomeric ratio will be crucial. researchgate.net A patented process for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to precipitate the E isomer as an immonium complex, which is then neutralized. google.com The successful development of such pathways would not only provide access to stereochemically pure isomers for further study but also contribute to the broader field of asymmetric synthesis.

Advanced Spectroscopic Characterization of Excited States

The photophysical and photochemical properties of this compound remain largely unexplored. Understanding the behavior of this molecule in its electronic excited states is fundamental to unlocking its potential in areas such as photochemistry and materials science. Advanced spectroscopic techniques can provide deep insights into these properties.

Future research should employ time-resolved spectroscopic methods, such as transient absorption and fluorescence spectroscopy, to probe the dynamics of the excited states of both the (E) and (Z) isomers. These studies can elucidate key parameters like excited-state lifetimes, quantum yields of fluorescence and phosphorescence, and the nature of intersystem crossing and internal conversion processes. Furthermore, techniques like circular dichroism spectroscopy could be used to study the chiroptical properties of the individual stereoisomers, providing valuable information about their three-dimensional structure in solution.

Comprehensive Computational Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules. In the context of this compound, computational modeling can provide invaluable insights into its reactivity, selectivity, and potential interactions with other molecules.

Future computational studies should focus on several key areas. Density Functional Theory (DFT) and ab initio methods can be used to calculate the ground and transition state energies for the E/Z isomerization, providing a theoretical framework for the experimentally observed isomer ratios. researchgate.net Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents. Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations could be utilized to model the interaction of the oxime with biological targets, such as enzymes, to predict binding affinities and modes of action. Such computational work would be instrumental in guiding future experimental studies and in the rational design of new derivatives with specific properties.

Expanding the Scope of Derivatization for Academic Exploration

The 1,4-benzodioxane (B1196944) ring system is a versatile scaffold that allows for a wide range of chemical modifications. scirp.orgresearchgate.net The synthesis of a library of derivatives based on the this compound core would be a fruitful avenue for academic exploration, enabling a systematic investigation of structure-activity relationships.

Derivatization could be targeted at several positions on the molecule. For instance, substitution on the aromatic ring of the benzodioxane moiety could be explored to modulate the electronic properties of the system. scirp.org The oxime hydroxyl group can be alkylated or acylated to produce a variety of O-substituted oximes, which are known to have distinct biological activities. nih.gov Additionally, the methyl group of the acetyl function could be further functionalized. The synthesis and characterization of these new analogs, using standard techniques such as NMR, IR, and mass spectrometry, would create a valuable collection of compounds for screening in various chemical and biological assays. scirp.orgscirp.org

Table 1: Spectroscopic Data for Representative 1,4-Benzodioxane Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |

| Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scirp.orgscirp.orgdioxine-6-carboxylate | 4.26-4.28 (m, 2H), 4.35-4.38 (m, 2H), 3.88 (s, 3H), 3.80 (t, 2H), 2.99 (t, 2H) | 166.6, 147.4, 143.8, 137.7, 122.1, 112.7, 106.9, 68.9, 64.7, 63.9, 60.9, 52.1, 35.7, 30.3 | 2996, 1698, 1592, 1271 |

| (E)-3-(2,3-dihydrobenzo[b] scirp.orgscirp.orgdioxin-6-yl)-1-phenylprop-2-en-1-one | 8.15 (d, 2H), 7.81 (d, 1H), 7.66-7.64 (m, 2H), 7.59-7.55 (m, 2H), 7.51 (s, 1H), 7.38 (d, 1H), 6.94 (d, 1H), 4.30 (q, 4H) | 189.45, 146.35, 144.39, 144.09, 138.25, 133.40, 129.18, 128.91, 128.64, 123.52, 120.59, 117.90, 117.69, 64.89, 64.43 | Not available |

Note: Data extracted from syntheses of related 1,4-benzodioxane derivatives and may not represent this compound itself. researchgate.netnih.gov

Deepening Mechanistic Understanding of Molecular Interactions in Defined Biological Systems

While the broad biological activities of 1,4-benzodioxane derivatives and oximes are known, the specific molecular mechanisms of action for this compound are completely uncharacterized. nih.govnih.gov Future research should aim to elucidate how this molecule interacts with specific biological systems.

Initial studies could involve screening the compound against a panel of enzymes and receptors to identify potential targets. For any identified targets, detailed mechanistic studies would be necessary. This could involve enzyme kinetics to determine the mode of inhibition, and biophysical techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities. Furthermore, cell-based assays could be used to investigate the downstream effects of the compound on cellular pathways. Understanding these fundamental molecular interactions is a prerequisite for any potential future development of this compound for therapeutic or other applications. The introduction of an oxime group has been shown to enhance the biological activity of several natural compounds. nih.gov

Q & A

Basic Questions

Q. What are the primary spectroscopic techniques for structural elucidation of 6-acetyl-1,4-benzodioxane oxime?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Compare peaks to parent compounds like 6-acetyl-1,4-benzodioxane (δ ~2.5 ppm for acetyl protons) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (expected ~193.2 g/mol for oxime derivative). Infrared (IR) spectroscopy detects oxime N–O and C=N stretches (~1630–1690 cm⁻¹) .

- Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matches .

Q. How to optimize synthesis of this compound from its precursor?

- Procedure : React 6-acetyl-1,4-benzodioxane with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux (70–80°C, 4–6 hrs). Monitor pH (5–6) using acetic acid to enhance oxime formation .

- Purification : Isolate via vacuum filtration and recrystallize from ethanol. Confirm purity (>95%) by HPLC (C18 column, mobile phase: 60:40 acetonitrile/water, UV detection at 254 nm) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Approach : Perform acetylcholinesterase (AChE) inhibition assays using Ellman’s method (λ = 412 nm) to assess potential neuroactivity . For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293), with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How to resolve discrepancies in reported bioactivity data for benzodioxane oxime derivatives?

- Analysis : Conduct meta-analysis of published IC₅₀ values, stratifying by assay conditions (e.g., enzyme source, pH). Use statistical tools (ANOVA, Tukey’s HSD) to identify significant variability sources. Replicate conflicting studies under controlled parameters (e.g., fixed temperature at 37°C, standardized substrate concentrations) .

Q. What strategies improve regioselectivity in functionalizing 1,4-benzodioxane scaffolds?

- Synthetic Design : Employ directing groups (e.g., boronates) or transition-metal catalysts (Pd/Cu) for C–H activation. For oxime formation, optimize steric and electronic effects using substituent-directed lithiation (e.g., LDA at −78°C in THF) .

- Case Study : In this compound, acetylation at C6 directs oxime formation, minimizing byproducts .

Q. How to assess environmental stability and degradation pathways of benzodioxane oximes?

- Protocol : Perform accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS (Q-TOF) to identify hydrolytic (e.g., oxime to ketone reversion) or oxidative pathways .

Methodological Notes

- Toxicity Profiling : For acute toxicity, follow OECD Guideline 423 (oral administration in rodents, 14-day observation). Advanced studies require chronic exposure models (6–12 months) with histopathology .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict oxime-AChE interactions. Validate with site-directed mutagenesis (e.g., E202Q mutation to assess binding affinity changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.